molecular formula C8H8OS2 B010268 5-(2-Thienyl)tetrahydrothiophen-3-one CAS No. 108372-48-1

5-(2-Thienyl)tetrahydrothiophen-3-one

Cat. No.: B010268
CAS No.: 108372-48-1
M. Wt: 184.3 g/mol
InChI Key: GSSLTFJARJISDG-UHFFFAOYSA-N
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Description

5-(2-Thienyl)tetrahydrothiophen-3-one is a heterocyclic compound with the molecular formula C8H8OS2. It is characterized by the presence of a thiophene ring fused to a tetrahydrothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)tetrahydrothiophen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-thiophenecarboxaldehyde with 1,3-propanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)tetrahydrothiophen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Thienyl)tetrahydrothiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)tetrahydrothiophen-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2,2’-bithiophen-4(5H)-one
  • 4,5-Dithienyl[1,3]dithiol-2-ones

Uniqueness

5-(2-Thienyl)tetrahydrothiophen-3-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-thiophen-2-ylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLTFJARJISDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381217
Record name 5-(Thiophen-2-yl)thiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108372-48-1
Record name 5-(Thiophen-2-yl)thiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Thienyl)tetrahydrothiophen-3-one
Reactant of Route 2
5-(2-Thienyl)tetrahydrothiophen-3-one
Reactant of Route 3
5-(2-Thienyl)tetrahydrothiophen-3-one
Reactant of Route 4
5-(2-Thienyl)tetrahydrothiophen-3-one
Reactant of Route 5
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Reactant of Route 6
5-(2-Thienyl)tetrahydrothiophen-3-one

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